Fluphenazine sulfoxide is a metabolite of fluphenazine, which is classified as a phenothiazine derivative primarily used in the treatment of chronic psychoses, such as schizophrenia. The sulfoxide form is produced through the oxidation of fluphenazine and retains some pharmacological properties of the parent compound, contributing to its therapeutic effects and metabolic pathways in the body .
Fluphenazine sulfoxide is synthesized from fluphenazine dihydrochloride, a common pharmaceutical compound used in psychiatric medicine. The conversion involves oxidation processes that transform fluphenazine into its sulfoxide form, which can be further analyzed for its pharmacokinetic and pharmacodynamic properties .
Fluphenazine sulfoxide falls under the category of sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom (S=O). It is classified as both a metabolite and an analytical standard in various scientific studies related to drug metabolism and therapeutic efficacy .
Fluphenazine sulfoxide can be synthesized through several methods, with one common approach being the oxidation of fluphenazine dihydrochloride using oxidizing agents such as potassium hydrogen peroxomonosulfate (commonly known as oxone). This reaction typically occurs at room temperature, resulting in the formation of fluphenazine sulfoxide, which can then be purified through standard techniques .
The molecular structure of fluphenazine sulfoxide features a phenothiazine backbone with a sulfoxide functional group. The molecular formula is CHNOS, with a molecular weight of approximately 364.49 g/mol. The structure can be represented as follows:
Fluphenazine sulfoxide can participate in various chemical reactions:
Fluphenazine sulfoxide acts primarily through interactions with dopaminergic receptors in the brain. The parent compound, fluphenazine, targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors. The sulfoxide metabolite retains some activity at these receptors, although its exact pharmacological profile may differ from that of fluphenazine .
Fluphenazine sulfoxide has several applications in scientific research:
Fluphenazine sulfoxide (C₂₂H₂₆F₃N₃O₂S; CAS 1674-76-6) is a monoxidized metabolite of the antipsychotic fluphenazine. Its molecular structure features a sulfoxide (-S=O) group at the phenothiazine ring’s 5-position, confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [4] [9]. The sulfoxide group creates a chiral center, yielding (R)- and (S)-enantiomers. However, in vivo studies indicate racemic mixtures predominate, with no evidence of enantioselective metabolism in humans [3] [6]. Key identifiers include:
Structural Features:
Table 1: Molecular Identification Data
Property | Fluphenazine Sulfoxide | Fluphenazine |
---|---|---|
Molecular Formula | C₂₂H₂₆F₃N₃O₂S | C₂₂H₂₆F₃N₃OS |
Molecular Weight (g/mol) | 453.52 | 437.52 |
CAS Registry | 1674-76-6 | 5002-47-1 |
Chirality | Chiral (racemic) | Achiral |
Fluphenazine sulfoxide is a white-to-off-white crystalline solid with moderate water solubility (0.5–1.2 mg/mL) but high solubility in polar organic solvents like methanol and dimethyl sulfoxide [4] [6] [10]. Its stability profile is critical for pharmaceutical handling:
Table 2: Physicochemical Properties
Parameter | Value |
---|---|
Water Solubility | 0.8 mg/mL (25°C) |
log P (Octanol-Water) | 2.1 (vs. fluphenazine: 4.7) |
pKa | 7.8 (tertiary amine) |
Storage Conditions | 2–8°C, protected from light |
Metabolic Pathway Analysis
Sulfoxidation is the dominant metabolic pathway for fluphenazine, accounting for >70% of its biotransformation. Intramuscular administration of fluphenazine decanoate in humans results in detectable plasma fluphenazine sulfoxide in 97% of patients, confirming systemic sulfoxidation beyond gut-wall metabolism [3]. Key pharmacokinetic distinctions:
Pharmacological Activity
Fluphenazine sulfoxide exhibits markedly reduced neuroleptic potency:
Table 3: Pharmacological Comparison
Property | Fluphenazine Sulfoxide | Fluphenazine |
---|---|---|
D₂ Receptor IC₅₀ (nM) | >500 | 10 |
5-HT₂A Binding Affinity | Weak (>1,000 nM) | Moderate (15 nM) |
Metabolic Half-life | 8–12 hours | 15–30 hours |
Chemical Reactivity Differences
Comprehensive Compound Nomenclature
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: